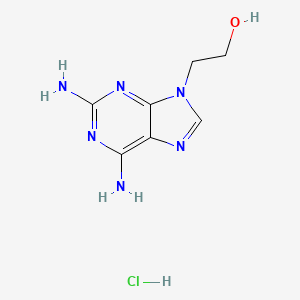
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H10N6O·HCl It is a derivative of purine, a heterocyclic aromatic organic compound
作用機序
Target of Action
The compound “2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a key intermediate in the synthesis of antiviral drugs such as acyclovir and ganciclovir . These drugs primarily target viral DNA polymerases, enzymes that are crucial for the replication of the viral genome .
Mode of Action
As an intermediate in the synthesis of acyclovir and ganciclovir, this compound contributes to the overall mode of action of these antiviral drugs. Once metabolized into their active forms, these drugs mimic the structure of nucleosides, the building blocks of DNA. When viral DNA polymerase incorporates these analogs into the growing DNA chain, it results in premature termination of DNA synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis and metabolism of antiviral drugs. Specifically, it is used in the production of acyclovir and ganciclovir, which are incorporated into the viral DNA, leading to termination of the DNA chain and inhibition of viral replication .
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by its role as an intermediate in the synthesis of acyclovir and ganciclovir. The ADME properties of these drugs would impact the bioavailability of the compound. For instance, ganciclovir is known to have improved absorption when prepared as a mono-L-valine ester .
Result of Action
The ultimate result of the action of this compound, through its role in the synthesis of acyclovir and ganciclovir, is the inhibition of viral replication. This is achieved by the premature termination of viral DNA synthesis, leading to a decrease in the spread of the virus within the host .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-diaminopurine with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Can produce reduced purine derivatives.
Substitution: Results in various substituted purine compounds.
科学的研究の応用
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
類似化合物との比較
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: A related compound with similar structural features.
Acyclovir: An antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities.
Uniqueness
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWKUUGHMHFFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)isobutyramide](/img/structure/B2830372.png)


![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830380.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2830381.png)

![3-(3-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2830384.png)

![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)

